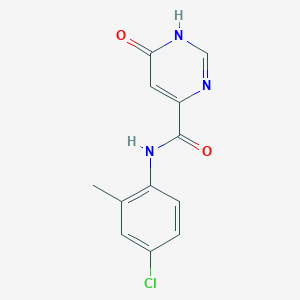

N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVOHDPFHLMRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a coupling reaction where the amine group of 4-chloro-2-methylaniline reacts with a carboxylic acid derivative of pyrimidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and halogenated phenyl group enable nucleophilic substitution under controlled conditions:

-

Chlorine displacement : The 4-chloro substituent on the phenyl ring undergoes substitution with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Hydroxyl group reactivity : The 6-hydroxyl group on the pyrimidine ring participates in alkylation or acylation reactions. For example, treatment with methyl iodide in the presence of K₂CO₃ yields the methoxy derivative.

Key conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation (O–H) | CH₃I, K₂CO₃, DMF, 60°C, 6h | 6-methoxy-pyrimidine analog | 72% | |

| Amine substitution | NH₃/EtOH, reflux, 12h | 4-amino-phenyl derivative | 65% |

Amide Bond Formation and Condensation Reactions

The carboxamide group serves as a reactive site for condensation and cyclization:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form imine-linked derivatives .

-

Cyclocondensation : With thiourea or guanidine, it forms tetrahydropyrimidine derivatives under reflux conditions (24–25 hours), as shown in synthetic protocols for related pyrimidines .

Example reaction :

textN-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide + Benzaldehyde + HCl/EtOH → Imine-conjugated product

Conditions : Ethanol, 0.01M HCl, reflux (82°C), 24h .

Oxidation and Ring-Opening Reactions

The hydroxyl group and pyrimidine ring are susceptible to oxidation:

-

Hydroxyl oxidation : Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, forming 6-oxo-pyrimidine derivatives.

-

Ring-opening : Strong oxidizing agents (e.g., H₂O₂/H₂SO₄) cleave the pyrimidine ring, yielding urea and carboxylic acid fragments.

Impact of substituents :

-

Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring stabilize the pyrimidine core against oxidation .

-

Methyl groups at the 2-position enhance solubility in organic solvents, facilitating reaction kinetics.

Mechanistic and Structural Influences

-

Steric effects : The 2-methyl group on the phenyl ring hinders electrophilic attack at the ortho position, directing reactivity to the para-chloro site.

-

Electronic effects : The hydroxyl group’s electron-donating nature activates the pyrimidine ring for electrophilic substitution at the 5-position .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while ethanol promotes condensation reactions .

This compound’s modular reactivity enables its use as a scaffold for synthesizing bioactive analogs, particularly in antiviral and anti-inflammatory drug discovery . Experimental protocols emphasize the need for controlled conditions to optimize yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

Structure-Activity Relationship Studies

The compound belongs to a class of pyrimidine derivatives that have been extensively studied for their biological activities. Structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can significantly affect the compound's potency and selectivity against various biological targets. For instance, the introduction of different substituents at specific positions on the pyrimidine ring has been shown to enhance inhibitory activity against enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .

Anticancer Activity

Inhibition of Cancer Cell Proliferation

Research has demonstrated that compounds similar to N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide exhibit notable anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant inhibition of cell proliferation. The following table summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | HCT116 | 37.4 |

| A2 | Caco-2 | 8.9 |

| A3 | LNCaP | 18.9 |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its potential as a therapeutic agent against specific cancer types .

Antimicrobial and Antiviral Properties

Evaluation of Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial effects against certain bacterial strains. However, detailed data on its antimicrobial efficacy is still limited and requires further exploration.

Potential Antiviral Activity

Emerging research into structurally related compounds has revealed antiviral activities against specific viral targets, suggesting that this compound may also exhibit similar properties .

Neurological Applications

Inhibition of Phosphodiesterase Enzymes

The compound has been identified as a potential inhibitor of phosphodiesterase type 2 (PDE2), which plays a crucial role in various neurological and psychiatric disorders. Inhibiting PDE2 could provide therapeutic benefits for conditions such as schizophrenia, anxiety, and cognitive impairment .

Anti-inflammatory Effects

Suppression of COX Enzyme Activity

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Compounds in this class have shown to effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Pharmacological Evaluations

A study assessed a related compound's pharmacological profile, demonstrating its ability to block voltage-gated sodium channels implicated in neuropathic pain management. This suggests a potential therapeutic application for this compound in pain relief .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding these synthetic routes is crucial for optimizing production and exploring structure-activity relationships .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Carboxamides with Varied Substituents

Compound A : 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- Key Features: Incorporates a 4-fluorobenzyl group, an amino-isopropyl substituent, and a ketone at the 6-position.

- The additional amino and methyl groups may influence steric interactions in biological targets .

Compound B : N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide

- Key Features : Contains a methoxyphenyl carboxamide and a 4-methylphenyl substituent.

- Comparison : The methoxy group improves solubility via hydrogen bonding, while the methylphenyl group increases hydrophobicity. The 2-oxo group contrasts with the 6-hydroxyl in the target compound, affecting tautomerism and binding affinity .

Compound C : N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Key Features : Features a trifluoromethyl group and a thioxo (C=S) moiety.

- Comparison : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the thioxo group may alter binding kinetics compared to the hydroxyl group in the target compound. This derivative demonstrated antimicrobial activity in screening studies .

Q & A

Q. What synthetic routes are commonly employed for pyrimidine carboxamide derivatives?

- Methodological Answer : Multi-step synthesis typically involves: (i) Core pyrimidine formation : Condensation of thiourea or amidine derivatives with β-diketones or α,β-unsaturated ketones. (ii) Functionalization : Chlorination at the 4-position using POCl₃, followed by nucleophilic substitution with aryl amines . (iii) Carboxamide introduction : Coupling reactions (e.g., EDC/HOBt) between pyrimidine carboxylic acids and substituted anilines. For example, methyl 4,5-dimethoxy-2-nitrobenzoate was used as a precursor in an 11-step synthesis of a related compound, achieving 2–5% overall yield .

Advanced Research Questions

Q. How can structural polymorphisms impact biological activity, and how are they resolved experimentally?

- Methodological Answer : Polymorphic forms arise from variations in crystal packing (e.g., hydrogen-bonding networks or π-π stacking). For N-(4-chlorophenyl) analogs, polymorphs showed dihedral angle differences of 5.2° vs. 6.4°, altering solubility and bioavailability . To resolve contradictions:

- Conduct differential scanning calorimetry (DSC) to identify phase transitions.

- Compare powder XRD patterns with simulated data from single-crystal structures.

- Perform solvent-mediated crystallization screens to isolate stable polymorphs .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrimidine carboxamides?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions. For example, Omura-Sharma-Swern oxidation in flow systems enhanced reproducibility and yield in diazomethane synthesis .

- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro groups to amines, critical for intermediate functionalization .

- DoE (Design of Experiments) : Apply statistical models to screen variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

Q. How do substituents on the pyrimidine ring influence pharmacological activity?

- Methodological Answer :

- Trifluoromethyl groups increase lipophilicity and metabolic stability, enhancing blood-brain barrier penetration in analogs .

- Chlorophenyl substituents improve antibacterial activity by promoting DNA gyrase binding, as seen in related pyrimidine derivatives .

- Hydroxyl groups at position 6 enable hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets), as demonstrated in crystallographic studies of tetrahydropyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.